molecular formula C12H17NO5S2 B7403502 Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate

Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate

Cat. No.: B7403502
M. Wt: 319.4 g/mol
InChI Key: KEOQVWDOLGWBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate is an organic compound with a complex structure that includes a sulfamoylphenoxy group, an ethylsulfanyl linkage, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfamoylphenoxy intermediate: This step involves the reaction of 4-aminophenol with sulfamoyl chloride under controlled conditions to form 4-sulfamoylphenol.

    Etherification: The 4-sulfamoylphenol is then reacted with an appropriate alkylating agent to introduce the ethylsulfanyl group, forming 2-(4-sulfamoylphenoxy)ethylsulfanyl intermediate.

    Esterification: Finally, the intermediate is esterified with methyl propanoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and sulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(4-methylsulfonylphenoxy)ethylsulfanyl]propanoate
  • Ethyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate
  • Methyl 2-[2-(4-sulfamoylphenoxy)ethylthio]propanoate

Uniqueness

Methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfamoyl and ethylsulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-9(12(14)17-2)19-8-7-18-10-3-5-11(6-4-10)20(13,15)16/h3-6,9H,7-8H2,1-2H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQVWDOLGWBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SCCOC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.